molecular formula C21H16N4O4S B2467743 N-(4-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941885-26-3

N-(4-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2467743
CAS RN: 941885-26-3
M. Wt: 420.44
InChI Key: MLJALLXESGPOOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the benzothiazole and dihydropyridine rings. The nitrobenzyl group could then be added through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzothiazole and dihydropyridine rings would likely contribute to the rigidity of the molecule, while the nitro group could introduce some polarity .


Chemical Reactions Analysis

The chemical reactions of this compound could be quite diverse due to the presence of several reactive groups. For example, the nitro group could undergo reduction to an amine, while the dihydropyridine ring could participate in various addition and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound relatively polar, which would affect its solubility in different solvents. The rigidity of the molecule due to the presence of the rings could also influence its melting and boiling points .

Future Directions

The future research directions for this compound could be quite diverse, depending on its properties and potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its structure to improve its efficacy and reduce any side effects. Alternatively, if it has interesting chemical properties, it could be studied further to better understand its reactivity .

properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S/c1-13-4-2-7-17-19(13)22-21(30-17)23-20(27)15-8-9-18(26)24(12-15)11-14-5-3-6-16(10-14)25(28)29/h2-10,12H,11H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJALLXESGPOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CN(C(=O)C=C3)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

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